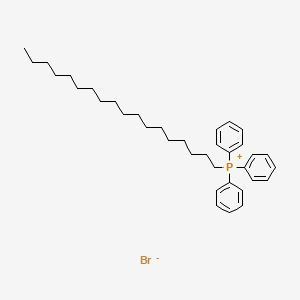

Stearyltriphenylphosphonium Bromide

Description

Significance of Organophosphorus Compounds in Contemporary Synthesis and Material Science

Organophosphorus compounds are integral to numerous aspects of contemporary chemistry. frontiersin.orgrsc.org In organic synthesis, they are widely recognized for their role as reagents and catalysts. For instance, phosphines are crucial ligands in metal-catalyzed reactions, and phosphonates are extensively used in Wittig-type reactions for alkene synthesis. frontiersin.org Their applications extend to medicinal and agricultural chemistry, with many pharmaceuticals and pesticides containing phosphorus. frontiersin.org

In the realm of material science, organophosphorus compounds are valued for their contributions to the development of new materials with specific properties. They are recognized as environmentally benign fire retardants due to their low smoke and toxicity profiles. frontiersin.org Furthermore, the coordinating ability of the phosphoryl group (P=O) with metals makes them effective metal extractants. frontiersin.org

Distinctive Role of Stearyltriphenylphosphonium Bromide within the Phosphonium (B103445) Cation Family

Among the diverse family of quaternary phosphonium salts, this compound holds a unique position. Its structure, featuring a long lipophilic stearyl chain (an 18-carbon alkyl chain) attached to the triphenylphosphonium cation, imparts amphiphilic properties. This combination of a bulky, hydrophobic cation and a long alkyl chain allows it to interact with and insert into lipid bilayers, a property exploited in various applications. shu.ac.uk

This compound, also known by its synonym (1-Octadecyl)triphenylphosphonium bromide, is a subject of interest in fields requiring surface activity and the ability to modify interfaces. shu.ac.ukchemsrc.com Its specific structure distinguishes it from other QPSs and enables its use in specialized applications, such as in the modification of liposomes for targeted drug delivery. shu.ac.uknih.gov

Historical Context and Evolution of Research on Phosphonium-Based Reagents

The exploration of organophosphorus compounds dates back to the 19th century, but it was in the mid-20th century that quaternary phosphonium salts began to garner significant attention. researchgate.netmdpi.com Early research focused on their fundamental synthesis and reactivity. A pivotal development was the advent of the Wittig reaction, which utilizes phosphonium ylides generated from phosphonium salts and has become a cornerstone of organic synthesis for carbon-carbon bond formation. wikipedia.org

Over the decades, research has expanded to explore the diverse applications of phosphonium-based reagents. Initially recognized for their utility in synthesis, their role has grown to encompass catalysis, material science, and biochemistry. researchgate.netnih.gov The investigation into phosphonium salts as phase-transfer catalysts and ionic liquids has opened new avenues for their application in green chemistry and industrial processes. researchgate.netresearchgate.net More recently, the unique properties of certain phosphonium salts, including their ability to target mitochondria, have spurred research into their potential in medicinal chemistry and biotechnology. nih.govtandfonline.comontosight.ai

Scope and Objectives of the Comprehensive Academic Research Review

This review aims to provide a thorough and scientifically accurate overview of the chemical compound this compound. The objective is to consolidate and present detailed research findings pertaining to its synthesis, chemical properties, and applications in various scientific fields. By focusing exclusively on this specific phosphonium salt, this article will serve as a comprehensive resource for researchers and academics interested in its unique characteristics and potential uses. The review will be structured to cover its synthesis, physicochemical properties, and diverse applications, supported by relevant data and research findings.

Structure

2D Structure

Properties

IUPAC Name |

octadecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZVCQADHJCNDL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42036-79-3 | |

| Record name | Phosphonium, octadecyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Derivative Chemistry of Stearyltriphenylphosphonium Bromide

Established Synthetic Pathways for Stearyltriphenylphosphonium Bromide

The synthesis of quaternary phosphonium (B103445) salts like this compound is well-established in organic chemistry. These methods primarily revolve around the nucleophilic character of tertiary phosphines.

Alkylation of Triphenylphosphine (B44618) with Stearyl Bromide: Reaction Mechanisms and Conditions

The most direct and common method for preparing this compound is the quaternization of triphenylphosphine with stearyl bromide (1-bromooctadecane). This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Reaction Mechanism: The synthesis involves the lone pair of electrons on the phosphorus atom of triphenylphosphine acting as a nucleophile, attacking the electrophilic carbon atom of stearyl bromide that is bonded to the bromine atom. The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-phosphorus bond. The product is the stable stearyltriphenylphosphonium cation with the bromide anion as the counter-ion.

Reaction Conditions: This reaction is typically carried out by heating a mixture of triphenylphosphine and stearyl bromide. researchgate.netiaea.orgrsc.org The choice of solvent and temperature can influence the reaction rate and yield. Common solvents for this type of alkylation include tetrahydrofuran (B95107) (THF), acetonitrile, toluene, or chloroform. researchgate.netorgsyn.org Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the alkyl halide. orgsyn.orgnih.gov For a long-chain alkyl bromide like stearyl bromide, heating is generally required to achieve a reasonable reaction rate. rsc.org The product, being a salt, often precipitates from the reaction mixture upon cooling or after the addition of a less polar solvent, facilitating its isolation. orgsyn.org

| Parameter | Typical Condition |

| Reactants | Triphenylphosphine, Stearyl Bromide |

| Solvent | Toluene, Acetonitrile, THF, Dioxane orgsyn.orgrsc.org |

| Temperature | 80°C to Reflux orgsyn.orgrsc.org |

| Reaction Time | Several hours to overnight orgsyn.org |

| Work-up | Filtration, recrystallization |

Alternative Synthetic Approaches and Modifications for this compound Analogues

While direct alkylation is standard, alternative strategies can be employed, particularly for creating analogues or when direct alkylation is problematic. One such approach involves the reaction of phosphine (B1218219) oxides with Grignard reagents, which represents an "inverse reactivity" approach where the phosphorus compound is the electrophile. rsc.org

For creating functionalized analogues, multi-step synthetic sequences are common. For instance, a bifunctional starting material can be used. A ω-haloalkanoic acid can be reacted with triphenylphosphine to first form a carboxylated phosphonium salt. rsc.orgnih.gov This can then be further elaborated. Similarly, alcohols can be converted into their corresponding phosphonium salts. A one-pot method involves mixing an alcohol, trimethylsilyl (B98337) bromide, and triphenylphosphine. rsc.org Another approach uses a combination of triphenylphosphine and tribromoisocyanuric acid to convert alcohols to alkyl bromides, which can then be reacted with another equivalent of phosphine to form the salt. chegg.com These methods provide pathways to phosphonium salts with functionalities that might not be compatible with direct alkylation conditions.

Spectroscopic Characterization Techniques for Structural Elucidation

The confirmation of the structure of this compound relies on a combination of modern spectroscopic techniques.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) in this compound Characterization

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR are all informative. rsc.orgmdpi.com

¹H NMR: The ¹H NMR spectrum will show characteristic signals for both the triphenylphosphine and the stearyl moieties.

Aromatic Protons: The 15 protons of the three phenyl groups will appear in the downfield region, typically between 7.5 and 8.0 ppm, as complex multiplets. chemicalbook.com

Alkyl Protons: The long stearyl chain will show a series of signals in the upfield region. The terminal methyl group (CH₃) will appear as a triplet around 0.8-0.9 ppm. The large number of methylene (B1212753) (CH₂) groups in the middle of the chain will form a broad, intense signal around 1.2-1.4 ppm. The methylene group adjacent to the phosphorus atom (α-CH₂) will be deshielded and coupled to the phosphorus nucleus, appearing as a multiplet at a lower field, typically in the range of 3.6-3.8 ppm. chemicalbook.comlibretexts.orglibretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Aromatic Carbons: The phenyl carbons will show signals in the aromatic region (118-135 ppm). The carbon atom directly attached to phosphorus (ipso-carbon) will appear as a doublet due to C-P coupling, typically around 118-119 ppm. rsc.orgrsc.org

Alkyl Carbons: The carbons of the stearyl chain will appear in the upfield region (14-32 ppm). The terminal methyl carbon will be around 14 ppm. The methylene carbons will have distinct signals, with the α-carbon being the most downfield of the alkyl signals due to the influence of the phosphonium group, appearing around 22-23 ppm and showing coupling to phosphorus. rsc.org

³¹P NMR: ³¹P NMR is particularly diagnostic for phosphorus-containing compounds. For quaternary phosphonium salts like this compound, a single sharp signal is expected. The chemical shift for tetra-alkyl/aryl phosphonium salts typically falls in the range of +20 to +35 ppm. rsc.orgresearchgate.netresearchgate.netspectrabase.com For triphenyl(alkyl)phosphonium salts specifically, the signal is often observed around +23 to +25 ppm. rsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity/Coupling |

| ¹H | 7.5 - 8.0 | Multiplet (Aromatic C-H) |

| 3.6 - 3.8 | Multiplet (P-CH₂) | |

| 1.2 - 1.7 | Multiplet (Chain -CH₂-) | |

| 0.8 - 0.9 | Triplet (-CH₃) | |

| ¹³C | 130 - 135 | Doublets (Aromatic C) |

| 118 - 119 | Doublet (Ipso-C) | |

| 14 - 32 | Singlets (Alkyl C) | |

| 22 - 23 | Doublet (P-CH₂) | |

| ³¹P | +23 - +25 | Singlet |

Mass Spectrometry and Infrared Spectroscopy for Molecular Confirmation

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing ionic compounds like phosphonium salts. The analysis would be performed in positive ion mode. The expected spectrum would show a prominent peak corresponding to the stearyltriphenylphosphonium cation [M-Br]⁺. The isotopic pattern would confirm the presence of one phosphorus atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

The C-H stretching vibrations of the aromatic rings are observed around 3050-3100 cm⁻¹.

The C-H stretching vibrations of the long alkyl chain appear in the 2850-2960 cm⁻¹ region. researchgate.net

Characteristic absorptions for the P-C (phenyl) bond are typically seen around 1440 cm⁻¹ and 1110 cm⁻¹. researchgate.net

The C-H bending vibrations of the alkyl chain are found around 1465 cm⁻¹. researchgate.netlibretexts.org

| Vibration | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 researchgate.net |

| C=C Aromatic Ring Stretch | 1580 - 1600 |

| CH₂ Bending | ~1465 researchgate.net |

| P-Phenyl Stretch | ~1440 & ~1110 researchgate.net |

| C-H Out-of-plane Bend | 700 - 750 |

Synthesis of Functionalized Stearyltriphenylphosphonium Derivatives

The synthesis of functionalized derivatives can be approached in two main ways: by using a functionalized precursor during the initial synthesis or by modifying the pre-formed this compound.

Functionalization of the stearyl chain prior to phosphonium salt formation offers a versatile route. For example, starting with a fatty acid that contains other functional groups (e.g., a double bond, a hydroxyl group), this functionality can be carried through the synthesis or protected and deprotected as needed. A hydroxyl group on the alkyl chain could be introduced and then esterified to attach other molecules.

Alternatively, while the triphenylphosphonium moiety is generally stable, the phenyl rings can undergo electrophilic aromatic substitution, although the strong electron-withdrawing nature of the P⁺ center makes these reactions challenging. A more common approach for creating derivatives is to build the desired functionality into one of the reactants before the key quaternization step. For example, triphenylphosphine can be reacted with a bromo-functionalized ester, alcohol, or other molecule to create a phosphonium salt that can then be coupled to another species. nih.govnih.gov This modular approach allows for the synthesis of a wide array of complex, functionalized phosphonium salts. researchgate.netmdpi.com

Strategies for Covalent Conjugation of Stearyltriphenylphosphonium Moieties to Polymeric Scaffolds and Biomolecules

The covalent attachment of stearyltriphenylphosphonium (STPP) moieties to polymers and biomolecules is a key strategy for imparting the properties of the phosphonium cation, such as antimicrobial activity or mitochondrial targeting, to macromolecular systems. researchgate.net These conjugation methods are designed to create stable linkages between the STPP unit and various functional scaffolds.

Key strategies for this purpose include:

End-Group Functionalization of Polymers: This approach involves modifying the terminal end of a polymer chain to make it reactive toward a triphenylphosphine derivative. For instance, polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be designed to have a specific terminal group, such as a halide, which can then be reacted with triphenylphosphine to form the phosphonium salt at the chain end. nih.gov This method allows for the creation of well-defined block copolymers where one block possesses the cationic phosphonium character.

"Click Chemistry" Conjugation: Modern bioconjugation relies heavily on "click chemistry," a class of reactions that are highly efficient, specific, and biocompatible. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a prime example, where a dibenzocyclooctyne (DBCO)-functionalized molecule reacts specifically with an azide-modified molecule. manchester.ac.uk An STPP moiety can be synthesized with either an azide (B81097) or a DBCO group, allowing it to be "clicked" onto a polymer or biomolecule bearing the complementary functional group. This strategy has been used to anchor polyplexes to cell surfaces that have been metabolically engineered to display azido-sugars. nih.govmanchester.ac.uk

Thiol-Maleimide Linkage: This is a widely used method for conjugating molecules to proteins and peptides. unc.edu The thiol group of a cysteine residue reacts with a maleimide (B117702) group in a Michael addition reaction to form a stable thioether bond. To utilize this strategy, a derivative of STPP containing a maleimide group is first synthesized. This functionalized STPP can then be selectively conjugated to a cysteine-containing peptide or protein.

Amide Bond Formation: Standard peptide coupling chemistry is another robust method for conjugation. An STPP derivative containing a carboxylic acid can be activated (e.g., with DCC/DMAP) and reacted with a primary amine on a biomolecule or polymer. nih.gov Conversely, an amine-functionalized STPP derivative can react with a carboxylic acid on the scaffold. This approach was famously used in the development of SMANCS, a conjugate of a polymer and the protein neocarzinostatin. mdpi.com

| Strategy | Reactive Groups Involved | Scaffold Type | Linkage Formed |

|---|---|---|---|

| End-Group Functionalization | Polymer-Halide + Triphenylphosphine | Polymers (e.g., via RAFT) | C-P Bond (Phosphonium) |

| Click Chemistry (SPAAC) | Azide + Dibenzocyclooctyne (DBCO) | Polymers, Biomolecules, Cell Surfaces | Triazole Ring |

| Thiol-Maleimide Coupling | Thiol (e.g., Cysteine) + Maleimide | Peptides, Proteins | Thioether Bond |

| Amide Bond Formation | Carboxylic Acid + Amine | Polymers, Biomolecules | Amide Bond |

Synthesis of Amphiphilic Stearyltriphenylphosphonium Conjugates

While STPP is inherently amphiphilic, its structure can be integrated into more complex amphiphiles to fine-tune its self-assembly properties and biological interactions. These advanced conjugates often feature additional hydrophobic or hydrophilic domains, leading to the formation of sophisticated nanostructures like micelles, vesicles (liposomes), or pharmacosomes. nih.govnih.govrsc.org

A prevalent approach involves using a glycerol (B35011) backbone to construct novel cationic lipids. nih.gov In this method, a glycerol molecule is esterified with one or more fatty acid chains (e.g., oleic acid) and a linker molecule that bears a reactive halide. A common linker is 5-bromovaleric acid, which provides a five-carbon spacer between the glycerol backbone and the future phosphonium head. nih.gov The synthesis proceeds in a stepwise manner:

Esterification: The hydroxyl groups of glycerol are reacted with the desired fatty acids and the bromo-functionalized carboxylic acid (e.g., 5-bromovaleric acid) in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Quaternization: The resulting bromo-functionalized glycerolipid is then heated with triphenylphosphine in a suitable solvent such as acetonitrile. The triphenylphosphine displaces the bromide, forming the cationic triphenylphosphonium head group and completing the synthesis of the amphiphilic conjugate. nih.gov

These synthesized amphiphiles can be used to form liposomes, sometimes in combination with standard phospholipids (B1166683) like L-α-phosphatidylcholine. colab.ws Liposomes modified with STPP have been developed for various applications, although research indicates that conjugating TPP via a phospholipid-like structure may result in systems with higher biocompatibility compared to those modified directly with STPP. nih.gov

| Conjugate Type | Core Scaffold | Hydrophobic Moiety | Linker Example | Reference |

|---|---|---|---|---|

| Glycerolipid TPP Conjugate | Glycerol | Oleic acid | 5-Bromovaleric acid | nih.gov |

| Peptide-TPP Amphiphile | Peptide Backbone | Hydrophobic Amino Acids | Direct conjugation | rsc.org |

| Phospholipid TPP Conjugate | Glycerophospholipid (e.g., DPPE) | Dipalmitoyl chains | Direct conjugation to headgroup | colab.ws |

Development of Hybrid Stearyltriphenylphosphonium Structures for Tailored Applications

Hybrid structures are advanced molecules where an STPP moiety is conjugated to another distinct functional molecule, or "pharmacophore," to create a single entity with combined or synergistic properties. nih.gov This approach is a cornerstone of modern drug design, particularly for developing mitochondria-targeted therapeutics, as the TPP cation actively drives the accumulation of the hybrid molecule within mitochondria. researchgate.net

A notable example is the synthesis of hybrid molecules combining the TPP moiety with natural products known for their cytotoxic activity, such as the triterpenoid (B12794562) betulin (B1666924). nih.govnih.gov The synthesis of such a hybrid can involve:

Creating a platform molecule, such as rac-1-oleoyl-3-(5-bromopentanoyl)glycerol.

Attaching a pharmacophore (e.g., betulin) to this platform via a linker, such as a succinate (B1194679) linker. This can be achieved by first reacting the platform with succinic anhydride (B1165640) and then coupling the product with betulin. nih.gov

Reacting the bromo-functionalized intermediate with an excess of triphenylphosphine to form the final TPP-hybrid conjugate. nih.gov

The resulting hybrid molecule, containing both betulin and oleic acid fragments, demonstrated significantly enhanced cytotoxicity against various tumor cell lines compared to conjugates lacking the betulin fragment. nih.govnih.gov This highlights the power of combining the targeting capability of TPP with the therapeutic action of a second molecule. Other research has focused on creating hybrids of TPP with different pharmacophores, including abietic acid and nucleoside analogues, to develop new classes of antimicrobial and anticancer agents. nih.govcolab.ws

| Hybrid Structure Type | Conjugated Pharmacophore | Linker Type | Tailored Application | Reference |

|---|---|---|---|---|

| TPP-Triterpenoid Conjugate | Betulin | Succinate | Enhanced & Targeted Cytotoxicity | nih.govnih.gov |

| TPP-Triterpenoid Conjugate | Abietic Acid | Succinate | ROS-Inducing Anticancer Agent | nih.gov |

| TPP-Nucleoside Analogue | Triazolyl Nucleoside | Brominated Alkyl Chain | Antimicrobial & Anticancer Activity | colab.ws |

| Dual Pharmacophore Hybrid | Betulin and Oleic Acid | Glycerolipid backbone | Broad-Spectrum Cytotoxicity | nih.gov |

Stearyltriphenylphosphonium Bromide in Advanced Organic Synthesis

Reagent Role in Olefination Reactions

Olefination reactions, which involve the formation of carbon-carbon double bonds (alkenes), are fundamental in organic synthesis. Phosphonium (B103445) salts are critical precursors to the reagents used in one of the most important olefination methods, the Wittig reaction. masterorganicchemistry.comlumenlearning.com

The mechanism begins with the preparation of the phosphonium ylide. This is achieved by deprotonating the stearyltriphenylphosphonium bromide with a strong base, such as n-butyllithium. The base removes a proton from the carbon atom adjacent to the positively charged phosphorus, creating the neutral ylide. lumenlearning.comlibretexts.org

Ylide Formation: [Ph₃P⁺-CH₂C₁₇H₃₅]Br⁻ + Base → Ph₃P=CHC₁₇H₃₅ + H-Base⁺ + Br⁻

Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com Mechanistic studies suggest that for lithium-free Wittig reactions, the ylide and the carbonyl compound react via a [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.org This intermediate is typically unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final products: the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org

Table 1: Key Stages of the Wittig Reaction Mechanism

| Stage | Description | Intermediate/Product |

| Ylide Formation | A strong base deprotonates the phosphonium salt to form a phosphonium ylide. | Phosphonium Ylide (e.g., Ph₃P=CHC₁₇H₃₅) |

| Cycloaddition | The ylide reacts with a carbonyl compound (aldehyde or ketone) in a [2+2] cycloaddition. | Oxaphosphetane |

| Decomposition | The oxaphosphetane intermediate breaks down to form the final products. | Alkene and Triphenylphosphine Oxide |

The Wittig reaction is a powerful tool for forming carbon-carbon bonds, and its stereoselectivity (the preferential formation of one stereoisomer, E or Z) is a subject of significant study. nih.gov The stereochemical outcome often depends on the nature of the ylide. udel.edu

Unstabilized Ylides: Ylides with simple alkyl groups (like the stearyl group) are considered "unstabilized." These ylides typically react kinetically to form the Z-alkene (cis) as the major product. wikipedia.org

Stabilized Ylides: Ylides bearing electron-withdrawing groups are more stable and tend to yield the E-alkene (trans) as the major product.

The use of this compound would generate an unstabilized ylide, generally leading to the preferential formation of the Z-isomer of the resulting long-chain alkene. However, reaction conditions can be modified to favor the E-alkene. The Schlosser modification, for example, involves using phenyllithium (B1222949) at low temperatures to equilibrate the initial betaine (B1666868) intermediate, which can lead to the E-alkene. libretexts.org

This compound as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijstr.orgoperachem.com Quaternary phosphonium salts, including this compound, are highly effective phase transfer catalysts. wikipedia.org

The fundamental principle of PTC is the use of a catalyst to transport a reactant from one phase to another where the reaction can proceed. ijstr.org In many cases, an ionic reactant (like sodium cyanide) is soluble in water but insoluble in the organic solvent containing the organic substrate (like 1-chlorooctane). acs.org

A quaternary phosphonium salt acts as a "ferry" for the anion. operachem.comwikipedia.org The mechanism involves the following steps:

The phosphonium cation (Q⁺), which is lipophilic due to its long alkyl or aryl groups, pairs with the reactant anion (Y⁻) from the aqueous phase, forming an ion pair [Q⁺Y⁻]. ijstr.org

This lipophilic ion pair is soluble in the organic phase and migrates across the phase boundary. acs.org

In the organic phase, the "naked" anion is highly reactive and reacts with the organic substrate (RX) to form the product (RY) and a new anion (X⁻).

The phosphonium cation then pairs with this new anion (X⁻) and transports it back to the aqueous phase, regenerating the catalyst for another cycle. operachem.com

The long stearyl chain on this compound significantly enhances its lipophilicity, making it an excellent agent for solubilizing the ion pair in the organic phase.

The use of phase transfer catalysts like this compound can dramatically increase reaction rates and improve selectivity. jetir.org By transferring the reacting anion into the organic phase, the catalyst overcomes the insolubility barrier, allowing reactions that would otherwise be impractically slow or require harsh conditions. operachem.com

For instance, in the synthesis of o-nitrodiphenyl ether from o-chloronitrobenzene and potassium phenoxide, using a phosphonium bromide catalyst under solid-liquid PTC conditions leads to a significant increase in reaction rate and 100% selectivity, avoiding the side products seen in liquid-liquid systems. jetir.org Phosphonium salts are often preferred over ammonium (B1175870) salts for PTC at higher temperatures due to their greater thermal stability. wikipedia.org The efficiency of these catalysts allows for milder reaction conditions, reduced waste, and simplified product purification, aligning with the principles of green chemistry. wikipedia.org

Table 2: Comparison of Reaction Conditions With and Without PTC

| Feature | Reaction without PTC | Reaction with PTC |

| Phases | Reactants remain in separate, immiscible phases. | Catalyst transports reactant across the phase boundary. |

| Reaction Rate | Very slow or non-existent. | Significantly accelerated. |

| Conditions | Often requires high temperatures and vigorous mixing. | Can often be performed at lower temperatures. |

| Yield & Selectivity | Often low with potential for side products. | High yield and improved selectivity. |

Role in Other Organic Transformations

Beyond olefination and standard phase transfer catalysis, phosphonium salts are involved in other specialized transformations. The unique properties of this compound lend it to applications where interfacing with lipidic or nonpolar environments is crucial.

One notable application is in the surface modification of liposomes for targeted drug delivery. Liposomes are vesicles composed of a lipid bilayer, creating a biphasic system. This compound can be incorporated into these lipid bilayers, with the long stearyl "tail" intercalating into the hydrophobic membrane and the charged triphenylphosphonium "head" exposed on the surface. shu.ac.uk This modification has been used to create liposomal drug delivery systems that can target specific subcellular organelles like mitochondria. shu.ac.uknih.gov

Furthermore, phosphonium salts have been investigated as phase transfer catalysts in the hydrolysis of polymers. A systematic study on the alkaline hydrolysis of poly(ethylene terephthalate) (PET) utilized various quaternary phosphonium halides to facilitate the breakdown of the polymer, demonstrating the broad utility of these salts in promoting reactions in complex multiphasic systems. rsc.org While not a direct synthesis, this transformation highlights the role of the catalyst in enabling the reaction between the aqueous base and the solid polymer phase.

Mechanistic Studies of Subcellular Localization and Interaction with Biological Membranes

Principles of Lipophilic Cation Accumulation in Mitochondria

The preferential accumulation of molecules like stearyltriphenylphosphonium bromide in the mitochondria is not a random event but is governed by fundamental biophysical principles. The unique electrochemical properties of the mitochondrial inner membrane serve as the primary driving force for this targeted uptake.

Influence of Mitochondrial Membrane Potential on this compound Uptake

The primary driver for the accumulation of this compound within mitochondria is the substantial mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov The inner mitochondrial membrane maintains a large electrochemical gradient, with the mitochondrial matrix being negatively charged relative to the cytoplasm, typically ranging from -120 mV to -180 mV. researchgate.netnih.gov This strong negative potential acts as an electrophoretic force, attracting and driving positively charged molecules like the triphenylphosphonium (TPP) cation from the cytosol into the mitochondrial matrix. researchgate.net

This phenomenon, described by the Nernst equation, can lead to a concentration of the cation inside the mitochondria that is several hundred to a thousand times higher than in the cytoplasm. nih.gov Notably, many cancer cells exhibit a higher mitochondrial membrane potential compared to their non-malignant counterparts to support their increased metabolic rate, which can make them even more susceptible to the accumulation of TPP-based compounds. nih.govnih.gov The long stearyl (C18) chain of this compound significantly increases its lipophilicity, facilitating its passage through the lipid-rich membrane barriers to reach the mitochondrial matrix where it becomes effectively trapped by the strong negative potential.

Role of Delocalized Positive Charge in Transmembrane Permeation

For the mitochondrial membrane potential to exert its influence, the cation must first be able to cross the hydrophobic core of the lipid bilayer. The triphenylphosphonium (TPP) moiety is uniquely suited for this task due to its delocalized positive charge. The formal positive charge on the phosphorus atom is effectively spread across the three attached phenyl rings through resonance. nih.gov

Interaction with Cellular and Organelle Membranes

The journey of this compound to the mitochondria involves a series of interactions with various cellular membranes. Its long lipid chain and charged headgroup dictate how it engages with and crosses these barriers.

Investigation of this compound Intercalation into Lipid Bilayers

The interaction of alkyltriphenylphosphonium compounds with lipid bilayers is heavily influenced by the length of the alkyl chain. Studies on homologous series of these surfactants have shown that they are capable of integrating with and disordering lipid membranes. nih.gov This effect, which can be observed as a decrease in the main phase transition temperature (Tm) of the lipid bilayer, becomes more pronounced as the alkyl chain length increases. nih.gov This indicates that the long stearyl chain of this compound promotes its deep intercalation into the hydrophobic core of the membrane.

This strong interaction can have significant consequences for membrane integrity. For instance, liposomes modified with stearyl triphenylphosphonium bromide have been noted to be less biocompatible compared to other TPP-lipid conjugates, suggesting a more disruptive interaction with the lipid bilayer. nih.gov The positively charged TPP headgroup likely resides near the lipid-water interface, interacting with the phosphate (B84403) groups of the phospholipids (B1166683), while the stearyl tail anchors the molecule within the hydrophobic acyl chain region.

| Alkyl-TPP Derivative | Alkyl Chain Length | Observed Effect on Lipid Bilayer | Reference |

|---|---|---|---|

| Butyl-TPP | C4 | Minimal disordering effect. | nih.gov |

| Octyl-TPP | C8 | Moderate disordering effect. | nih.gov |

| Dodecyl-TPP | C12 | Strong disordering effect, significant integration with the membrane, decrease in phase transition temperature. | nih.gov |

| Tetradecyl-TPP | C14 | ||

| Stearyl-TPP | C18 | Strong intercalation and disruption, leading to lower biocompatibility in some systems. | nih.gov |

Endocytic Pathways and Intracellular Trafficking Mechanisms of this compound-Modified Systems

While individual stearyltriphenylphosphonium molecules can directly permeate cell membranes, they are often used to modify larger drug delivery systems, such as liposomes and nanoparticles, to guide them to the mitochondria. nih.govmdpi.com In these cases, the primary mechanism for cellular entry is endocytosis. nih.govnih.gov

Positively charged nanoparticles, such as those coated with TPP, are frequently internalized via clathrin-mediated endocytosis. nih.gov Once inside the cell, the nanoparticle- or liposome-encapsulated cargo is enclosed within an endosome. A critical step for mitochondrial targeting is the subsequent escape from this endosomal compartment into the cytoplasm. The TPP moiety itself may facilitate this escape. It has been proposed that the TPP cation can act as a "proton sponge," leading to osmotic swelling and rupture of the endosome, thereby releasing the therapeutic or diagnostic payload into the cytosol. researchgate.net From the cytosol, the TPP-modified system or the released TPP-conjugated molecules can then be guided to the mitochondria by the electrochemical gradient as previously described.

Modulation of Mitochondrial Physiology by this compound

The accumulation of this compound within the mitochondrial matrix is not a benign process. The very properties that make it an effective mitochondrial targeting agent—its lipophilicity and positive charge—can also lead to the modulation and, at sufficient concentrations, disruption of mitochondrial function.

Research has consistently shown that alkyltriphenylphosphonium cations can have detrimental effects on mitochondrial bioenergetics. nih.govnih.gov A key finding is that these compounds can inhibit the mitochondrial electron transport chain and induce a proton leak across the inner mitochondrial membrane, effectively uncoupling oxidative phosphorylation. nih.govacs.org This uncoupling dissipates the proton gradient necessary for ATP synthesis, leading to a decrease in cellular energy production.

Crucially, the potency of these toxic effects is directly correlated with the length of the alkyl chain. nih.govnih.gov Longer alkyl chains, due to their increased hydrophobicity, lead to a greater accumulation and disruption within the mitochondrial membrane. nih.gov Therefore, stearyltriphenylphosphonium, with its C18 chain, is expected to be a more potent modulator of mitochondrial physiology than its shorter-chain counterparts. This can manifest as a decrease in mitochondrial membrane potential, inhibition of respiration, and, at higher concentrations, induction of cell death pathways. nih.govnih.gov

| Alkyl-TPP Derivative | Alkyl Chain Length | Effect on Mitochondrial Respiration & Membrane Potential | Reference |

|---|---|---|---|

| Butyl-TPP (C4-TPP) | C4 | Exhibits uncoupling effects at high concentrations. | nih.gov |

| Octyl-TPP (C8-TPP) | C8 | Inhibitory and uncoupling effects increase with chain length. More potent decrease in membrane potential and inhibition of respiratory chain. | nih.govnih.gov |

| Decyl-TPP (C10-TPP) | C10 | ||

| Dodecyl-TPP (C12-TPP) | C12 | ||

| Stearyl-TPP (C18-TPP) | C18 | Inferred to have the most significant impact due to high lipophilicity, leading to strong inhibition of respiration and proton leak. | nih.gov |

Effects on Mitochondrial Membrane Potential and Oxidative Phosphorylation Pathways (Mechanistic Focus)

The accumulation of this compound and similar TPP-based compounds within the mitochondrial matrix is intrinsically linked to their effects on mitochondrial membrane potential and the oxidative phosphorylation (OXPHOS) system. nih.gov The delocalized positive charge of the TPP cation and the long hydrocarbon (stearyl) chain facilitate its passage through the hydrophobic core of the inner mitochondrial membrane, leading to its concentration within the negatively charged mitochondrial matrix.

The sustained influx and accumulation of these positively charged molecules can, by themselves, lead to a decrease in the mitochondrial membrane potential. nih.gov This effect has been observed with various TPP-based molecules, where the mitochondrial membrane potential was shown to diminish as a function of their concentration and accumulation. nih.gov The dependence on membrane potential is evident, as the dissipation of ΔΨm using a mitochondrial uncoupler like carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) results in a significantly reduced steady-state level of TPP-linked compounds within cells. nih.gov

The oxidative phosphorylation pathway is the primary mechanism for ATP synthesis in aerobic organisms and relies on the electron transport chain (ETC) to create a proton gradient across the inner mitochondrial membrane. khanacademy.orgnih.gov This proton gradient, which generates the membrane potential, is then used by ATP synthase to produce ATP. khanacademy.orgyoutube.com By disrupting the membrane potential, TPP compounds can interfere with this fundamental process. Research on various lipophilic cations has demonstrated inhibitory effects on components of the OXPHOS pathway. For instance, certain compounds have been found to inhibit Complex I of the electron transport chain and the F₀F₁-ATPase (ATP synthase). nih.gov Some mitochondria-targeted probes featuring the TPP cation have been shown to inhibit ATP production as a consequence of their accumulation in mitochondria. nih.gov This disruption of mitochondrial bioenergetics is a key mechanistic feature of TPP-based compounds. nih.gov

| Parameter | Observed Effect of TPP-Based Compounds | Mechanistic Rationale |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease | Accumulation of the positively charged TPP cation within the mitochondrial matrix neutralizes the negative charge, thus reducing the potential difference across the inner membrane. nih.gov |

| ATP Synthesis | Inhibition | Disruption of the mitochondrial membrane potential impairs the function of ATP synthase, which relies on the proton-motive force to generate ATP. nih.govyoutube.com |

| Electron Transport Chain (ETC) | Potential Inhibition (e.g., Complex I) | High concentrations of accumulated lipophilic cations can interfere with the function of ETC protein complexes. nih.gov |

Mechanisms of Reactive Oxygen Species (ROS) Generation or Scavenging Modulated by this compound

The interaction of this compound with mitochondria is closely tied to the modulation of reactive oxygen species (ROS). Mitochondria are the primary endogenous source of ROS, which are natural byproducts of oxygen metabolism. nih.govhirszfeld.pl Specifically, electron leakage from the electron transport chain, primarily at Complex I and Complex III, can lead to the incomplete reduction of molecular oxygen to form superoxide (B77818) (O₂⁻). hirszfeld.plyoutube.comnih.gov

The accumulation of TPP cations within mitochondria can exacerbate this process. By interfering with the normal flow of electrons through the ETC, these compounds can increase the likelihood of electron leakage, thereby inducing the generation of ROS. nih.gov This effect is a known consequence of mitochondrial dysfunction. nih.gov For example, certain mitochondria-targeted probes built upon the TPP scaffold have been observed to induce ROS generation upon their accumulation in the mitochondria of cancer cells. nih.gov This mechanism involves the disruption of the ETC, which leads to an overproduction of superoxide radicals. youtube.com

While the inherent action of the TPP cation is often associated with ROS generation due to mitochondrial disruption, the TPP moiety is also widely used as a vector to deliver antioxidants to mitochondria. In such conjugates, the TPP part ensures mitochondrial targeting, while the attached molecule is designed to scavenge ROS. For instance, TPP has been linked to superoxide dismutase (SOD) mimetics to decrease mitochondrial ROS. nih.gov However, this compound itself does not possess an intrinsic ROS scavenging capability. Its primary role in modulating ROS levels is through its impact on mitochondrial function, which typically leads to an increase in ROS production.

The cell possesses natural antioxidant defense systems to neutralize ROS, including enzymes like superoxide dismutase, which converts superoxide to the less reactive hydrogen peroxide (H₂O₂), and the glutathione (B108866) and thioredoxin systems, which are involved in detoxifying H₂O₂. youtube.comnih.gov The reducing power for these systems is largely supplied by NADPH. nih.gov The ROS-inducing effect of this compound can place a burden on these antioxidant pathways.

| Process | Effect Modulated by Stearyltriphenylphosphonium | Underlying Mechanism |

| ROS Generation | Induction | The accumulation of the TPP cation perturbs the mitochondrial electron transport chain, increasing electron leakage and subsequent formation of superoxide radicals. nih.govyoutube.com |

| ROS Scavenging | No direct effect (potential for indirect stress on scavenging systems) | The molecule itself is not an antioxidant. Increased ROS production can overwhelm and deplete cellular antioxidant defenses like the glutathione system. youtube.comnih.gov |

Stearyltriphenylphosphonium Bromide in Advanced Material Design and Delivery Systems

Design and Fabrication of Stearyltriphenylphosphonium Bromide-Modified Nanocarriers

The design of STPP-modified nanocarriers hinges on the amphiphilic nature of the STPP molecule. The positively charged triphenylphosphonium group acts as a mitochondrial-targeting moiety, while the lipophilic stearyl tail enables its integration into the lipid or polymeric matrix of nanocarriers. This section will delve into the specifics of incorporating STPP into liposomes, polymeric nanoparticles, and micelles, as well as the functionalization of other advanced nanomaterials with similar phosphonium (B103445) analogues.

Liposomal Formulations Incorporating this compound

Liposomes, vesicular structures composed of a lipid bilayer, are versatile platforms for drug delivery. Modifying their surface with STPP enhances their ability to target mitochondria.

Methods for Surface Modification of Liposomes with Stearyltriphenylphosphonium Moieties

The primary method for incorporating STPP into liposomes involves its direct inclusion during the liposome (B1194612) preparation process. The stearyl chain of STPP integrates into the lipid bilayer, leaving the positively charged triphenylphosphonium head exposed on the liposomal surface. nih.gov This can be achieved through various standard liposome preparation techniques, such as thin-film hydration, sonication, or extrusion.

Another approach involves the synthesis of a conjugate, such as polyethylene (B3416737) glycol-phosphatidylethanolamine (PEG-PE) with a triphenylphosphonium (TPP) group attached to the end of the PEG chain (TPP-PEG-PE). nih.gov This conjugate is then incorporated into the liposomal bilayer, presenting the TPP moiety at the distal end of the flexible PEG spacer. This method aims to improve the targeting efficiency while potentially reducing non-specific cytotoxicity associated with direct STPP incorporation. nih.gov

The surface of liposomes can also be functionalized with various ligands, including small molecules, peptides, and antibodies, to achieve active targeting of specific cells or tissues. nih.gov These modifications can be achieved through covalent or non-covalent interactions, such as using maleimide-containing phospholipids (B1166683) to react with thiol groups on antibodies. researchgate.net

Physicochemical Characterization of Modified Liposomes (e.g., Size, Zeta Potential, Stability)

The incorporation of STPP or its analogues into liposomes can influence their physicochemical properties. Characterization of these properties is crucial for predicting their in vivo behavior and efficacy. Key parameters include particle size, zeta potential, and stability.

The particle size of STPP-modified liposomes typically falls within the range of 145 to 175 nm. nih.gov The addition of STPP or TPP-PEG-PE does not significantly alter the average particle size of the liposomes. nih.gov

The zeta potential, a measure of the surface charge of the liposomes, is significantly affected by the incorporation of the positively charged TPP group. The addition of TPP-PEG-PE or STPP leads to a notable change in the zeta potential of the liposomes. nih.gov For instance, triphenylphosphonium-functionalized dimeric BODIPY-based nanoparticles, which are also amphiphilic and form stable nanoparticles in aqueous solutions, exhibit a zeta potential of approximately +33 mV, which is beneficial for mitochondrial targeting. rsc.org

The stability of these modified liposomes is a critical factor for their therapeutic application. PEGylation, the process of attaching polyethylene glycol (PEG) to the liposome surface, is a common strategy to increase circulation time and stability by providing protection against opsonins. nih.gov

Interactive Table: Physicochemical Properties of Modified Liposomes

| Nanocarrier Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Reference |

| STPP-modified liposomes | 145 - 175 | Significantly altered | nih.gov |

| TPP-PEG-PE-modified liposomes | 145 - 175 | Significantly altered | nih.gov |

| TPP-functionalized dimeric BODIPY-based nanoparticles | ~36 | ~+33 | rsc.org |

| FQ-CA-NPs (polymeric micellar nanoparticles) | 109.2 ± 4.1 | -1.59 ± 0.63 | nih.gov |

Polymeric Nanoparticles and Micelles Functionalized with this compound

Polymeric nanoparticles and micelles offer alternative platforms for delivering therapeutic agents. Their surfaces can be functionalized with STPP to facilitate mitochondrial targeting. The availability of a wide range of polymers with diverse architectures and the ease of surface modification make polymeric nanoparticles attractive for therapeutic and diagnostic applications. bohrium.com

For instance, amphiphilic polymers with a bola-like structure, such as TPP-poly(ε-caprolactone)-TPP (TPCL), can self-assemble in aqueous environments to form cationic nanoparticles. researchgate.net These TPCL nanoparticles, with sizes less than 50 nm and zeta potentials of approximately +40 mV, have shown potential as anticancer nanodrugs themselves and as carriers for other therapeutics. researchgate.net Depending on the preparation method, these self-assembled structures can form various morphologies, including nanovesicles, nanofibers, and nanosheets. researchgate.net

Polymeric micellar nanoparticles have also been developed for targeted drug delivery. For example, nanoparticles co-encapsulating fluorocoxib Q and chemocoxib A exhibited a hydrodynamic diameter of 109.2 ± 4.1 nm and a zeta potential of -1.59 ± 0.63 mV. nih.gov The functionalization of nanoparticles allows for the recognition of specific sites of action, which can reduce systemic side effects. mdpi.com

Metal-Organic Frameworks (MOFs) and Gold Nanoparticles Functionalized with Triphenylphosphonium Analogues

Recent research has explored the functionalization of inorganic nanoparticles, such as Metal-Organic Frameworks (MOFs) and gold nanoparticles, with triphenylphosphonium analogues for targeted therapies.

MOFs are porous materials constructed from organic linkers and inorganic metal clusters, offering high designability and ease of functionalization. nih.gov While the direct functionalization of MOFs with this compound is not extensively documented, the principle of using functional groups to decorate the pores of MOFs to achieve high selectivity for specific analytes is well-established. nih.gov This suggests the potential for modifying MOFs with TPP derivatives for targeted delivery.

Gold nanoparticles (AuNPs) have been functionalized with triphenylphosphine (B44618) (TPP) for applications in photothermal chemotherapy. nih.gov In one study, TPP-functionalized gold nanorods/zinc oxide core-shell nanocomposites were developed for mitochondrial-targeted photothermal and photodynamic therapy. nih.govmdpi.com These nanocomposites demonstrated effective heat and reactive oxygen species (ROS) generation under laser irradiation, leading to cancer cell death. nih.gov The functionalization is typically achieved by conjugating a TPP derivative, such as (4-carboxybutyl) triphenylphosphonium bromide, to the nanoparticle surface. mdpi.com

Strategies for Enhanced Intracellular and Subcellular Targeting via this compound

The primary strategy for enhanced intracellular and subcellular targeting with STPP-modified nanocarriers is the exploitation of the mitochondrial membrane potential. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of the positively charged TPP cations within the mitochondrial matrix. nih.gov This accumulation can be over 1000-fold higher than in the cytoplasm. nih.gov

By anchoring the TPP group to a nanocarrier, the entire delivery system can be directed to the mitochondria. nih.gov This targeted delivery is crucial for drugs that act on mitochondrial processes or for inducing apoptosis through mitochondrial pathways. Confocal microscopy studies have confirmed the co-localization of fluorescently-labeled TPP-modified liposomes with stained mitochondria in cancer cells. nih.gov

Mechanisms of Improved Targeting Efficiency through this compound Conjugation

The conjugation of Stearyltriphenylphosphonium (STPP) to nanocarriers is a highly effective strategy for achieving targeted delivery to mitochondria. researchgate.net This targeting is not random but is driven by fundamental biophysical principles centered on the unique properties of both the TPP cation and the target organelle. nih.govmdpi.com

The primary mechanism relies on the large mitochondrial membrane potential (ΔΨm). The inner mitochondrial membrane maintains a substantial negative potential, estimated to be between -150 mV and -180 mV, which is significantly more negative than the plasma membrane potential. researchgate.net The triphenylphosphonium (TPP) group possesses a positive charge that is delocalized across its three phenyl rings, creating a lipophilic cation. nih.govresearchgate.net This delocalized charge allows the TPP moiety to easily pass through biological membranes. acs.org Driven by the strong negative potential, these positively charged TPP-conjugated nanocarriers are electrophoretically drawn towards and accumulate within the mitochondrial matrix. researchgate.netresearchgate.net This process can lead to a concentration of the conjugated substance inside the mitochondria that is several hundred to a thousand times higher than in the cytoplasm. nih.govresearchgate.net

| Targeting Principle | Key Molecular Component | Mechanism | Outcome |

|---|---|---|---|

| Electrophoretic Attraction | Triphenylphosphonium (TPP) Cation | The delocalized positive charge on the TPP group is strongly attracted to the high negative membrane potential of the inner mitochondrial membrane. nih.govresearchgate.net | Selective accumulation of the nanocarrier within the mitochondria. mdpi.comresearchgate.net |

| Lipophilic Interaction | Stearyl Chain & Phenyl Groups | The long alkyl (stearyl) chain and the phenyl rings increase the molecule's overall lipophilicity, promoting its partitioning into and passage across lipid membranes. acs.orgnih.gov | Enhanced association with and stabilization within the mitochondrial membranes. researchgate.net |

Impact of this compound on Nanocarrier Cellular Uptake and Endosomal Escape

For a mitochondrially-targeted nanocarrier to be effective, it must first enter the cell and then escape from the endosomal pathway to avoid degradation in lysosomes. The incorporation of STPP into nanocarriers positively influences both of these critical steps.

Cellular Uptake: The initial interaction between a nanocarrier and a cell is governed by surface properties. Most nanocarriers are internalized through endocytosis. mdpi.comnih.gov The conjugation with STPP imparts a positive surface charge to the nanocarrier. This positive charge facilitates strong electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans. This interaction can promote non-specific adsorptive endocytosis, enhancing the rate and extent of cellular internalization compared to neutral or negatively charged carriers. nih.gov The lipophilic character of the TPP group also enhances the nanocarrier's ability to associate with and partition into the cell membrane, further promoting uptake. nih.gov

Endosomal Escape: Once inside the cell, the nanocarrier is enclosed within an endosome, which progressively acidifies and eventually fuses with a lysosome, a degradative organelle. mdpi.com To reach the mitochondria in the cytosol, the nanocarrier must escape the endosome. Cationic lipids are known to have a destabilizing effect on endosomal membranes. researchgate.net It is hypothesized that the positively charged and lipophilic STPP molecules integrated into the nanocarrier's surface interact with the anionic lipids of the inner endosomal membrane. This interaction can disrupt the membrane's integrity, leading to pore formation or rupture, which allows the nanocarrier to be released into the cytoplasm before lysosomal fusion occurs. researchgate.netresearchgate.net This escape is crucial for preventing the degradation of the therapeutic payload and allowing the nanocarrier to proceed toward its mitochondrial target.

Controlled Release Mechanisms in this compound-Based Systems

Beyond targeting, the ultimate success of a drug delivery system lies in its ability to release its therapeutic payload at the right place and time. Advanced systems incorporating STPP are often designed as "smart" carriers that release their contents in response to specific environmental triggers found within the target cell or organelle. nih.govresearchgate.net This controlled release ensures that the drug is liberated precisely where it is needed, maximizing its therapeutic impact.

Stimuli-Responsive Release from this compound-Modified Carriers

The intracellular environment, particularly that of tumor cells and their mitochondria, presents a unique set of physiological conditions that can be exploited as triggers for drug release. nih.gov STPP-modified carriers have been engineered to respond to these specific stimuli, including changes in pH, redox potential, and the presence of reactive oxygen species (ROS). nih.govnih.gov

pH-Responsive Release: The microenvironment of tumors is often more acidic (pH ≈ 6.5) than that of healthy tissues. nih.gov Researchers have designed TPP-based nanocarriers where the mitochondrial-targeting TPP group is initially "masked" by an acid-cleavable chemical bond. In the neutral pH of the bloodstream, the carrier is shielded, but upon reaching the acidic tumor environment, the bond is broken, exposing the TPP group and activating its mitochondrial targeting ability. nih.gov

Redox-Responsive Release: The concentration of glutathione (B108866) (GSH), a key molecule in cellular redox homeostasis, is significantly higher inside cells (mM range) compared to the extracellular environment (μM range). nih.govnih.gov This steep redox gradient can be used to trigger drug release. By linking a drug to the nanocarrier via a disulfide bond (-S-S-), the system remains stable in the bloodstream. Once inside the cell, the high concentration of GSH reduces the disulfide bond, cleaving it and releasing the drug. This is particularly effective for release within mitochondria, which also maintain a highly reductive environment. nih.gov

ROS-Responsive Release: Many disease states, including cancer, are associated with elevated levels of reactive oxygen species (ROS) in mitochondria. nih.gov Furthermore, some therapies, like photodynamic therapy, generate ROS upon activation. This provides another specific trigger for drug release. For instance, a drug can be attached to a TPP-modified carrier using a ROS-sensitive linker, such as a thioketal group. nih.gov When the carrier reaches the mitochondria, the high local ROS concentration (or ROS generated by an external stimulus like light) cleaves the linker and releases the therapeutic payload precisely at the site of action. nih.gov

Mechanistic Analysis of Payload Release in Subcellular Environments

The release of a payload from an STPP-based carrier within a subcellular environment like the mitochondrion is a direct consequence of the chemical cleavage of specific, intelligently designed linkers. The mechanism of release is therefore dictated by the chemistry of the stimuli-responsive bond connecting the drug to the nanocarrier.

A prominent example is the redox-responsive release of the chemotherapy drug paclitaxel (B517696). nih.gov In one system, paclitaxel was attached to a TPP-functionalized nanomicelle via a disulfide bond. After the nanomicelle accumulated in the mitochondria, the high concentration of mitochondrial glutathione acted as a reducing agent, breaking the disulfide bond and liberating the paclitaxel. nih.gov This ensures the drug is released directly at its target site, where it can induce mitochondrial dysfunction and apoptosis.

In ROS-responsive systems, the mechanism involves the oxidation of a specific linker. A study utilizing a TPP-modified nanoparticle to deliver camptothecin (B557342) employed a thioketal linker. nih.gov Upon exposure to ROS within the cell (generated by a photosensitizer also carried by the nanoparticle), the thioketal linker was cleaved, leading to what the researchers termed "on-demand" drug release. nih.gov

Another reported mechanism is a "burst release" triggered by changes in osmotic pressure. In some liposomal systems, the interaction of salts in the surrounding medium with the encapsulated drug can modulate osmotic pressure, leading to the rupture and breakage of the liposome vesicles and a rapid release of their contents. nih.gov While less specific than stimuli-responsive cleavage, this mechanism can contribute to payload release within the intracellular milieu.

| Stimulus | Responsive Linker/Mechanism | Example Payload | Mechanism of Action |

|---|---|---|---|

| High Glutathione (GSH) / Reductive Environment | Disulfide Bond (-S-S-) | Paclitaxel | The high intracellular/mitochondrial concentration of GSH reduces and cleaves the disulfide bond, releasing the conjugated drug. nih.gov |

| Reactive Oxygen Species (ROS) | Thioketal Linker | Camptothecin | The thioketal group is sensitive to oxidation and is cleaved in the presence of high ROS levels, liberating the payload. nih.gov |

| Acidic pH (e.g., Tumor Microenvironment) | Acid-Labile Amide Bond | Triphenylphosphonium (TPP) | An acid-sensitive masking group is hydrolyzed at low pH, exposing the TPP moiety to activate mitochondrial targeting. nih.gov |

| Osmotic Pressure | Liposome Rupture | Doxorubicin (B1662922) | Interaction with salts in the buffer medium modulates osmotic pressure, causing the liposomal vesicle to break and release its contents. nih.gov |

Catalytic and Supramolecular Applications of Stearyltriphenylphosphonium Bromide Analogues

Stearyltriphenylphosphonium Bromide and Related Phosphonium (B103445) Salts in Homogeneous Catalysis

Quaternary phosphonium salts, including this compound, are recognized for their utility in homogeneous catalysis, often serving as phase-transfer catalysts or catalyst stabilizers. nih.gov Their thermal stability, high catalytic efficiency, and recyclability make them valuable in various organic transformations. nih.gov

While the direct use of this compound as a ligand in transition metal catalysis is not extensively documented, the foundational role of its precursor, triphenylphosphine (B44618), and other phosphine (B1218219) ligands is well-established. Phosphines are crucial ligands that stabilize transition metal species, such as palladium and nickel, and modulate their reactivity and selectivity in catalytic cycles. mdpi.com The electronic properties and steric bulk of phosphine ligands are key to their effectiveness; electron-rich and bulky phosphines enhance both the oxidative addition and reductive elimination steps in cross-coupling reactions.

Phosphonium salts, derived from these phosphines, play a significant role as catalyst stabilizers, particularly for metal nanoparticles. unive.it For instance, sterically hindered phosphonium salts have been shown to be excellent stabilizers for palladium nanoparticles, preventing their agglomeration during catalytic reactions and ensuring the high activity of the catalyst. unive.it The lipophilic nature of the alkyl chains in salts like this compound can also facilitate the solubilization of the catalyst in organic media, enhancing reaction efficiency. Furthermore, phosphonium salts can act as precursors to phosphine ligands in situ.

In some systems, phosphonium salts themselves participate more directly in the catalytic process. They can function as phase-transfer catalysts (PTCs), shuttling reactants between immiscible phases (e.g., aqueous and organic) to accelerate reaction rates. This is particularly relevant for analogues like tetrabutylammonium (B224687) bromide (TBAB) in reactions such as the Heck reaction. nih.gov

The utility of phosphonium salts and their precursor phosphine ligands is prominent in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction couples an aryl or vinyl halide with an organoboron reagent and is frequently catalyzed by palladium complexes. youtube.com The choice of ligand is critical, and bulky, electron-rich phosphines—the precursors to phosphonium salts—are highly effective. While direct data for this compound is scarce, related phosphonium-based systems have demonstrated high efficacy. For example, water-soluble palladium catalysts generated with sulfonated triphenylphosphine ligands (a functionalized analogue) are used for Suzuki reactions in aqueous media. uwindsor.ca Furthermore, phosphonium salts can be involved in the synthesis of the organoboron coupling partner itself. gre.ac.uk

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov Palladium catalysts are standard, and phosphine ligands are often essential. rsc.orgresearchgate.net Quaternary phosphonium salts like TBAB have been used as additives to improve reaction yields, acting as both a Pd(0) stabilizer and a phase-transfer catalyst. nih.gov The long alkyl chain of this compound suggests its potential utility in micellar catalysis, where it could form nanomicelles in solution, creating a microenvironment that concentrates reactants and catalyst, thereby accelerating the reaction. nih.gov

The table below summarizes the role of phosphonium salt analogues in key cross-coupling reactions.

| Reaction | Catalyst System | Role of Phosphonium Salt/Analogue | Substrates | Key Findings |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Water-Soluble Phosphine | Ligand for Pd catalyst | Aryl halides, Arylboronic acids | Enables reaction in aqueous media, facilitating catalyst recovery. uwindsor.ca |

| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Additive/Phase-Transfer Catalyst (e.g., TBAB) | Aryl bromides, Olefins | Suppresses dehalogenation side reactions and stabilizes the active Pd(0) catalyst. nih.govresearchgate.net |

| Sonogashira Coupling | Pd Nanoparticles / Phosphine Ligand | Stabilizer for Nanoparticles | Aryl halides, Terminal alkynes | Micellar systems using designer surfactants enhance catalyst performance and allow for reactions at room temperature. nih.gov |

This compound in Supramolecular Chemistry

The amphiphilic structure of this compound, combining a bulky, charged phosphonium headgroup with a long, hydrophobic stearyl tail, makes it an ideal candidate for applications in supramolecular chemistry. This field focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. rsc.org

Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule. rsc.org Alkyltriphenylphosphonium cations can act as guests for various macrocyclic hosts.

Cucurbiturils: Cucurbit uril (CB ), a pumpkin-shaped macrocycle, has been shown to form highly stable and specific complexes with certain alkyltriphenylphosphonium cations. nih.gov The binding is driven by the insertion of the aromatic phenyl rings into the hydrophobic cavity of CB , a process that can be enhanced by steric crowding around the phosphorus atom, leading to specific recognition of CB over other cucurbiturils like CB researchgate.net. nih.gov

Cyclodextrins: Cyclodextrins are toroidal oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for hydrophobic guests in aqueous solutions. nih.govmdpi.com The long stearyl chain of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. rsc.orgusc.gal This encapsulation can modify the physicochemical properties of the phosphonium salt, for instance, by shielding the alkyl chain from the aqueous environment.

Calixarenes and Other Hosts: Other macrocycles like calixarenes can also engage in host-guest interactions. researchgate.net The recognition of quaternary phosphonium cations can also be mediated by non-macrocyclic hosts like 1,1'-bi-2-naphthol (B31242) (BINOL), which forms ternary complexes with the phosphonium cation and its bromide counter-ion through hydrogen bonding. worktribe.comworktribe.com

The table below provides examples of host-guest systems involving phosphonium cations or related guests.

| Host Molecule | Guest Cation | Primary Driving Force | Potential Application |

| Cucurbit uril (CB ) | Alkyltriphenylphosphonium | Hydrophobic interactions (phenyl group insertion) | Molecular sensing, controlled assembly nih.gov |

| β-Cyclodextrin | Hydrophobic molecules (e.g., stearyl chain) | Hydrophobic effect, van der Waals forces | Drug delivery, increased solubility/stability nih.govnih.gov |

| 1,1'-bi-2-naphthol (BINOL) | Quaternary Phosphonium | Hydrogen bonding (via α-carbon and anion) | Chiral recognition, separation worktribe.comworktribe.com |

As an amphiphilic molecule, this compound can self-assemble in aqueous solution. Above a specific concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form micelles. In these structures, the hydrophobic stearyl tails cluster together to form a core that is shielded from the surrounding water, while the hydrophilic triphenylphosphonium headgroups form the outer surface (the corona), interacting with the aqueous environment. dergipark.org.tr

The formation of these micelles creates unique microenvironments that can be exploited for catalysis, a field known as micellar catalysis. The hydrophobic core of the micelle can solubilize nonpolar reactants, effectively increasing their local concentration and bringing them into close proximity with a catalyst, which can also be partitioned into the micelle. nih.govdergipark.org.tr This concentration effect can lead to significant rate enhancements for organic reactions conducted in aqueous media. dergipark.org.tr The bromide counter-ions are located in the Stern layer surrounding the charged headgroups. nih.gov

Mechanistic Insights into Catalytic Cycles and Supramolecular Recognition

Understanding the mechanisms behind the function of this compound and its analogues is key to optimizing their applications.

In transition metal catalysis , particularly palladium-catalyzed cross-coupling, the cycle generally involves oxidative addition, transmetalation, and reductive elimination. When a phosphine ligand is used, it coordinates to the palladium center, influencing its electronic properties and steric environment. An electron-donating ligand like triphenylphosphine increases the electron density on the palladium, facilitating the initial oxidative addition of the aryl halide. The bulky nature of the triphenylphosphine groups promotes the final reductive elimination step, which releases the product and regenerates the active catalyst. When used as a phase-transfer catalyst, a quaternary phosphonium salt like this compound facilitates the transport of an anionic reactant (e.g., a nucleophile or a base) from an aqueous phase to the organic phase where the catalytic reaction occurs.

In supramolecular recognition , the mechanism is governed by a combination of non-covalent forces. For the interaction with cyclodextrins, the primary driving force is the hydrophobic effect—the tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution to minimize their contact with water. rsc.org The stearyl chain is expelled from the water and finds a more favorable, nonpolar environment inside the cyclodextrin cavity. For hosts like cucurbiturils, the binding is also stabilized by ion-dipole interactions between the cationic charge of the phosphonium guest and the polar carbonyl portals of the host. nih.gov The specificity of recognition often arises from a precise geometric and electronic complementarity between the host and guest. nih.govworktribe.com

The self-assembly into micelles is a dynamic equilibrium process. The mechanism is driven by the hydrophobic effect acting on the long stearyl chains. The critical micelle concentration (CMC) represents the point at which the energetic benefit of sequestering the hydrophobic tails away from water outweighs the entropic cost of ordering the surfactant molecules into an aggregate. dergipark.org.tr The structure and catalytic activity of these micelles are influenced by factors such as temperature, pH, and the presence of electrolytes. dergipark.org.tr

Theoretical and Computational Chemistry Approaches to Stearyltriphenylphosphonium Bromide

Quantum Mechanical Studies of Stearyltriphenylphosphonium Cation Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure, geometry, and reactivity of molecules. For the stearyltriphenylphosphonium cation, these calculations provide fundamental insights into its intrinsic properties.

Structural Properties and Conformational Analysis:

The stearyltriphenylphosphonium cation consists of a central phosphorus atom bonded to three phenyl rings and a long stearyl (C18) alkyl chain. QM calculations can optimize the geometry of this cation to find its most stable three-dimensional structure. Key parameters obtained from such calculations include bond lengths, bond angles, and dihedral angles.

Studies on similar alkyltriphenylphosphonium cations have shown that the phenyl rings typically adopt a canted orientation with respect to each other. acs.org The long alkyl chain, in this case, the stearyl group, can exist in various conformations. While the all-trans (staggered anti-arrangement) conformation is often the lowest in energy in the gas phase, gauche conformations are also accessible with only a small energy penalty. acs.org This conformational flexibility is crucial for its interactions in different environments.

Below is a table of representative calculated bond lengths and angles for the core of an alkyltriphenylphosphonium cation, based on DFT calculations of related structures.

| Parameter | Description | Typical Calculated Value |

| P-C (phenyl) | Bond length between phosphorus and a phenyl carbon | ~1.80 Å |

| P-C (alkyl) | Bond length between phosphorus and the first carbon of the alkyl chain | ~1.82 Å |

| C-P-C (phenyl-phenyl) | Bond angle between two phenyl carbons and the phosphorus atom | ~108-110° |

| C-P-C (phenyl-alkyl) | Bond angle between a phenyl carbon, the phosphorus atom, and the alkyl carbon | ~109-111° |

| C-C-C-C (alkyl chain) | Dihedral angle within the alkyl chain | ~180° (anti), ~60° (gauche) |

| These values are approximations based on DFT calculations of similar alkyltriphenylphosphonium cations. |

Electronic Properties and Reactivity:

QM calculations also provide information about the electronic properties of the cation, such as the distribution of charge. The positive charge is not localized solely on the phosphorus atom but is delocalized over the entire triphenylphosphonium headgroup. This delocalization contributes to the stability of the cation.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the reactivity of the cation. The energy and location of these frontier orbitals indicate where the molecule is most likely to donate or accept electrons in a chemical reaction. For instance, the LUMO is typically centered around the phosphonium (B103445) group, making it susceptible to nucleophilic attack.

Molecular Dynamics Simulations of Stearyltriphenylphosphonium Bromide Interactions with Biological Membranes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. bibliotekanauki.pl For this compound, MD simulations are particularly valuable for understanding its interactions with biological membranes, which is key to its applications in targeting mitochondria. mdpi.comresearchgate.net

Membrane Model and Simulation Setup:

A common model for a biological membrane in MD simulations is a hydrated dipalmitoylphosphatidylcholine (DPPC) bilayer. bibliotekanauki.plnih.gov The simulation box would contain the DPPC lipids, water molecules, and the this compound ion pair. The simulation then solves Newton's equations of motion for every atom in the system over time, typically on the nanosecond to microsecond timescale. nih.gov

Interaction and Orientation within the Membrane: